molecular formula C26H25N3O4 B6099955 1-[(2,4-DIMETHYLPHENYL)METHYL]-3,3-DIMETHYL-4-(3-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE

1-[(2,4-DIMETHYLPHENYL)METHYL]-3,3-DIMETHYL-4-(3-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE

Cat. No.: B6099955
M. Wt: 443.5 g/mol
InChI Key: BXKNIUIMGYHQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,4-DIMETHYLPHENYL)METHYL]-3,3-DIMETHYL-4-(3-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-DIMETHYLPHENYL)METHYL]-3,3-DIMETHYL-4-(3-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the quinoxaline core, followed by the introduction of the nitrobenzoyl and dimethylphenylmethyl groups under controlled conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-DIMETHYLPHENYL)METHYL]-3,3-DIMETHYL-4-(3-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents such as potassium permanganate, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

1-[(2,4-DIMETHYLPHENYL)METHYL]-3,3-DIMETHYL-4-(3-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,4-DIMETHYLPHENYL)METHYL]-3,3-DIMETHYL-4-(3-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethylphenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine
  • 1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one

Uniqueness

1-[(2,4-DIMETHYLPHENYL)METHYL]-3,3-DIMETHYL-4-(3-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(2,4-dimethylphenyl)methyl]-3,3-dimethyl-4-(3-nitrobenzoyl)quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-17-12-13-20(18(2)14-17)16-27-22-10-5-6-11-23(22)28(26(3,4)25(27)31)24(30)19-8-7-9-21(15-19)29(32)33/h5-15H,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKNIUIMGYHQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2C3=CC=CC=C3N(C(C2=O)(C)C)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.